molecular formula C22H20N2O5 B5997681 N-[2-methoxy-4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]phenyl]furan-2-carboxamide

N-[2-methoxy-4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]phenyl]furan-2-carboxamide

Cat. No.: B5997681
M. Wt: 392.4 g/mol
InChI Key: LDBOBMZCCWXMFG-KPKJPENVSA-N
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Description

N-[2-methoxy-4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]phenyl]furan-2-carboxamide is a synthetic compound known for its potential therapeutic properties. This compound has been studied for its anti-inflammatory and anti-arthritic activities, making it a promising candidate for treating various inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]phenyl]furan-2-carboxamide involves multiple steps. One common method includes the reaction of 2-methoxy-4-aminophenol with 3-(4-methoxyphenyl)prop-2-enoyl chloride to form the intermediate compound. This intermediate is then reacted with furan-2-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its anti-inflammatory properties and ability to inhibit specific signaling pathways.

    Medicine: Potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis.

    Industry: Utilized in the development of new pharmaceuticals and chemical products

Mechanism of Action

The compound exerts its effects by targeting specific molecular pathways. It has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), a key mediator in inflammatory responses. By blocking STAT3 activation, the compound reduces the production of pro-inflammatory cytokines and other inflammatory mediators, thereby alleviating inflammation and related symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methoxy-4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]phenyl]furan-2-carboxamide stands out due to its dual anti-inflammatory and anti-arthritic activities. Its ability to inhibit STAT3 activation makes it a unique and promising candidate for treating inflammatory diseases .

Properties

IUPAC Name

N-[2-methoxy-4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-27-17-9-5-15(6-10-17)7-12-21(25)23-16-8-11-18(20(14-16)28-2)24-22(26)19-4-3-13-29-19/h3-14H,1-2H3,(H,23,25)(H,24,26)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBOBMZCCWXMFG-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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